

Technical Guide: Certificate of Analysis for Ethyl 3-Hydroxybutyrate-d5

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Compound of Interest

Compound Name: Ethyl 3-Hydroxybutyrate-d5

Cat. No.: B15557906

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **Ethyl 3-Hydroxybutyrate-d5**. Given the critical role of deuterated standards in quantitative analyses, such as in pharmacokinetic studies and as internal standards in mass spectrometry-based assays, a thorough understanding of their quality control is paramount. This document outlines the expected quantitative data, details the experimental protocols used for verification, and illustrates the quality control workflow.

Data Presentation: Representative Certificate of Analysis

The following table summarizes the typical quantitative data expected for a high-quality batch of **Ethyl 3-Hydroxybutyrate-d5**.

Parameter	Specification	Result	Method
Identity	Conforms to structure	Conforms	^1H NMR, ^{13}C NMR, MS
Appearance	Colorless liquid	Colorless liquid	Visual Inspection
Chemical Purity (GC-MS)	$\geq 98.0\%$	99.5%	Gas Chromatography-Mass Spectrometry
Isotopic Enrichment	≥ 98 atom % D	99.2 atom % D	^1H NMR / Mass Spectrometry
Deuterium Incorporation	NLT 95% d5	97.1% d5, 2.5% d4, 0.4% d3	Mass Spectrometry
Residual Solvents	Meets USP <467> limits	Conforms	Headspace GC-MS
Water Content (Karl Fischer)	$\leq 0.5\%$	0.1%	Karl Fischer Titration
Assay (Quantitative NMR)	95.0% - 105.0%	99.8%	qNMR

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of **Ethyl 3-Hydroxybutyrate-d5**.
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Procedure:
 - A sample of approximately 5-10 mg is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, with 0.03% v/v TMS).

- Both ^1H and ^{13}C NMR spectra are acquired.
- The ^1H NMR spectrum is expected to show a significant reduction in the signals corresponding to the deuterated positions. Residual proton signals are integrated to provide an initial estimate of isotopic purity.
- The ^{13}C NMR spectrum is analyzed to ensure all expected carbon signals are present and at the appropriate chemical shifts.

Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To determine the chemical purity of the compound and identify any volatile impurities.
- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Derivatization (Silylation): As Ethyl 3-Hydroxybutyrate contains a hydroxyl group, derivatization is often required to improve its volatility and chromatographic performance.
 - A known amount of the sample is dried under a stream of nitrogen.
 - A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added, and the mixture is heated (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (TMS) ether.^{[1][2]}
- GC-MS Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Injector: Split/splitless injector at 250°C .
 - Oven Program: Start at 50°C , hold for 2 minutes, then ramp to 280°C at $10^\circ\text{C}/\text{min}$, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
 - MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

- Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Isotopic Enrichment and Distribution by Mass Spectrometry

- Objective: To accurately quantify the degree of deuterium incorporation.
- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable inlet (GC or direct infusion).^{[3][4]}
- Procedure:
 - The sample is introduced into the mass spectrometer.
 - The mass spectrum of the molecular ion region is acquired.
 - The relative intensities of the different isotopologues (d0 to d5) are measured.
- Data Analysis:
 - The isotopic enrichment is calculated by comparing the abundance of the deuterated species to the total abundance of all isotopic species.
 - Corrections for the natural abundance of ^{13}C are applied to accurately determine the deuterium incorporation.

Quantitative Analysis by qNMR

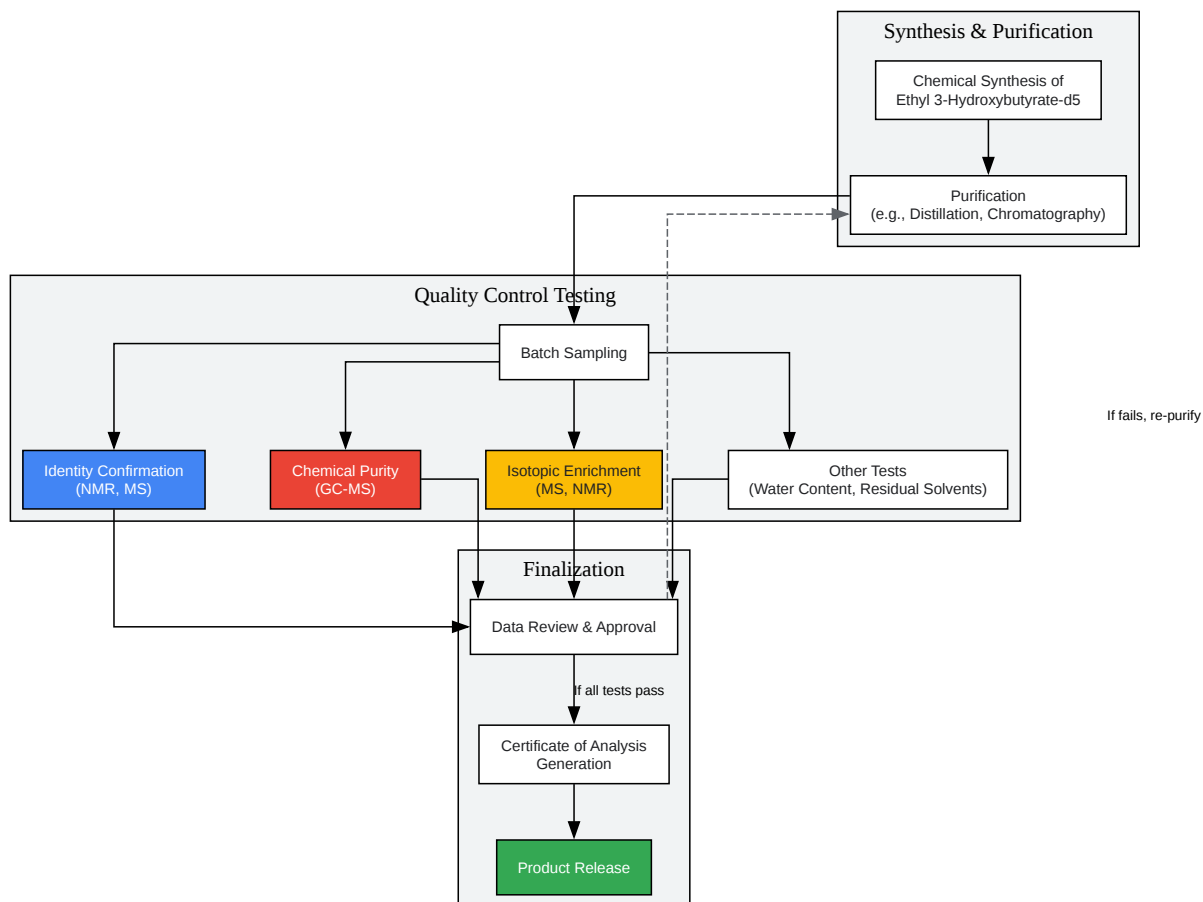
- Objective: To determine the precise concentration of the analyte.
- Procedure:
 - A precise amount of the **Ethyl 3-Hydroxybutyrate-d5** sample and a certified internal standard (e.g., maleic acid) are accurately weighed into an NMR tube.
 - A suitable deuterated solvent is added.

- The ^1H NMR spectrum is acquired under quantitative conditions, which includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.[5]
- The assay is calculated by comparing the integral of a non-deuterated proton signal of the analyte with the integral of a known signal from the internal standard.

Mandatory Visualizations

Quality Control Workflow for Deuterated Standards

The following diagram illustrates the logical workflow for the quality control of **Ethyl 3-Hydroxybutyrate-d5**, from synthesis to final product release.



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Caption: Quality Control Workflow for **Ethyl 3-Hydroxybutyrate-d5**.

This guide provides a foundational understanding of the quality attributes of a deuterated standard like **Ethyl 3-Hydroxybutyrate-d5**. For specific applications, researchers should always refer to the lot-specific Certificate of Analysis provided by the manufacturer.

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